molecular formula C9H8ClN3O B178677 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 106447-88-5

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B178677
CAS No.: 106447-88-5
M. Wt: 209.63 g/mol
InChI Key: LBQCHNHCZQWITJ-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 4-position and an ethyl group at the 1-position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-ethyl-3-methyl-5-amino-pyrazole with 2-chloropyridine-3-carbaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde largely depends on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: An oxidized form of the compound with different chemical properties.

    4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol: A reduced form with potential differences in solubility and reactivity.

Uniqueness

The presence of both the chloro and ethyl substituents in 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-2-13-9-7(4-12-13)8(10)6(5-14)3-11-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCHNHCZQWITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Wet MnO2 (110 g) was refluxed for 90 minutes in 1 L of toluene with a Dean-Stark trap for the separation of water. This suspension was then cooled and the 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol (17.5 g, 82.7 mmole) was added in 50 ml of toluene. The reaction mixture was then stirred for 6 hours and filtered with the aid of a filter pad. The toluene was evaporated and the residue added again to 100 g of wet MnO2 freshly prepared in the above manner. After additional 4 hours the reaction was briefly warmed at 55° and then filtered again through a filter pad. The residue which remained after evaporation of the toluene was purified by preparative high performance liquid chromatography (10% ethyl acetate/hexane, 250 ml/min) to yield 11.70 g of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde, mp 89°-90° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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1 L
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solvent
Reaction Step Two
Name
Quantity
110 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methanol SAO 33034 (359 mg, 1.70 mmol) was dissolved in anhydrous CH2Cl2 (50 mL) at RT under nitrogen. Dess Martin Periodinane (755 mg, 1.78 mmol) was slowly added portionwise at 4° C. The reaction mixture was stirred for 1 h at 4° C. then overnight at RT. The solid was filtered off and CH2Cl2 (200 mL) was added to the mixture. After separation, the organic layer was washed with brine (20 mL), dried over MgSO4, filtered and evaporated to give 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde SAO 33058 (see table 5) as an off-white solid (711 mg, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
33034
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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